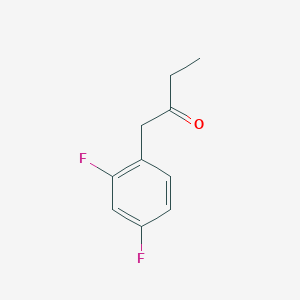
1-(2,4-Difluorophenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H10F2O and its molecular weight is 184.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,4-Difluorophenyl)butan-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, along with synthesized data tables summarizing key findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H10F2O
- Molecular Weight : Approximately 186.20 g/mol
- Structural Features : The compound features a butan-2-one backbone with a 2,4-difluorophenyl substituent, which contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of specific enzymes crucial for bacterial survival.
- Antifungal Activity : The compound has shown efficacy against fungal pathogens, indicating potential use in treating fungal infections. This is particularly relevant given the rise of antifungal resistance.
- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may modulate inflammatory pathways, presenting opportunities for therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth and inflammation. For example, its binding to active sites can block substrate access and hinder enzymatic reactions.
- Receptor Binding : There is evidence that this compound interacts with specific receptors in cells, influencing signaling pathways related to inflammation and immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than many conventional antibiotics used in clinical settings.
- Antifungal Efficacy : A study focused on its antifungal properties revealed that the compound effectively inhibited the growth of various fungal strains, including Candida species. The mechanism was linked to disruption of cell wall synthesis.
- Inflammation Modulation : Research indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLAXINGFMMWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














